molecular formula C10-H10-O3 B147257 5-Norbornene-2,3-dicarboxylic anhydride, methyl- CAS No. 25134-21-8

5-Norbornene-2,3-dicarboxylic anhydride, methyl-

Cat. No. B147257
CAS RN: 25134-21-8
M. Wt: 178.18 g/mol
InChI Key: KNRCVAANTQNTPT-UHFFFAOYSA-N
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Patent
US04076626

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]

Inputs

Step One
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C(=O)OC(C1CCCC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2C=CC1C3C2C(=O)OC3=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC(C=C1)C3C2C(=O)OC3=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04076626

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]

Inputs

Step One
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C(=O)OC(C1CCCC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2C=CC1C3C2C(=O)OC3=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC(C=C1)C3C2C(=O)OC3=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04076626

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]

Inputs

Step One
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C(=O)OC(C1CCCC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2C=CC1C3C2C(=O)OC3=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC(C=C1)C3C2C(=O)OC3=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04076626

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[C:2]12[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:6](=[O:12])[O:5][C:3]2=[O:4].C1[CH:17]2[CH:18]3[C:23](=[O:24])[O:22][C:20](=[O:21])[CH:19]3[CH:14]1[CH:15]=[CH:16]2.C[C:26]12[CH:32]3[C:33]([O:35][C:36](=[O:37])[CH:31]3[CH:28]([CH:29]=[CH:30]1)C2)=[O:34]>>[C:6]1(=[O:12])[O:5][C:3](=[O:4])[CH:2]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]12.[C:23]1(=[O:24])[O:22][C:20](=[O:21])[CH:19]2[CH2:14][CH2:15][CH:16]=[CH:17][CH:18]12.[C:36]1(=[O:37])[O:35][C:33](=[O:34])[C:32]2=[CH:26][CH:30]=[CH:29][CH:28]=[C:31]12.[CH:10]1[C:9]([C:33]([C:16]2[CH:15]=[CH:14][C:19]3[C:20]([O:22][C:23](=[O:24])[C:18]=3[CH:17]=2)=[O:21])=[O:34])=[CH:8][C:7]2[C:6]([O:5][C:3](=[O:4])[C:2]=2[CH:11]=1)=[O:12]

Inputs

Step One
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12C(=O)OC(C1CCCC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C2C=CC1C3C2C(=O)OC3=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC12CC(C=C1)C3C2C(=O)OC3=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCCC2)=O
Name
Type
product
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Name
Type
product
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.